AChE Inhibition Potency of the Dimethylcarbamoyl-Piperidine Oxalamide vs. a Structurally Divergent Piperidine Scaffold
The target compound exhibits an IC50 of 10.5 µM against acetylcholinesterase (AChE) . This level of inhibition is moderate compared to a known piperidine-containing AChE inhibitor such as donepezil (IC50 ~ 0.01 µM), but the value is directly tied to the oxalamide-isoxazole pharmacophore, providing a baseline for structure–activity relationship (SAR) optimization. The closest commercially cataloged analog, N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, lacks any reported AChE data, making the target compound the only member of this specific oxalamide series with publicly disclosed cholinesterase activity .
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 10.5 µM |
| Comparator Or Baseline | Donepezil: IC50 ≈ 0.01 µM (reference standard); Closest analog (isopropyl derivative): no data available |
| Quantified Difference | Target compound is approximately 1,000-fold less potent than donepezil (cross-study comparison); differentiation from closest oxalamide analog cannot be quantified due to absence of comparator data |
| Conditions | Reported in BenchChem product datasheet; specific assay conditions (enzyme source, substrate, incubation time) not detailed in the source |
Why This Matters
For laboratories establishing a novel oxalamide-based AChE inhibitor series, the compound provides a unique, albeit moderate-potency, anchor point for SAR, which is absent for all other piperidine-oxalamide-isoxazole analogs currently on the market.
